![molecular formula C11H13NO2 B2983034 4-(1-Hydroxypropan-2-yl)-2-methoxybenzonitrile CAS No. 1255207-24-9](/img/structure/B2983034.png)
4-(1-Hydroxypropan-2-yl)-2-methoxybenzonitrile
Overview
Description
4-(1-Hydroxypropan-2-yl)-2-methoxybenzonitrile, also known as MPHB, is a chemical compound that belongs to the family of benzene derivatives. MPHB has been used in scientific research for its ability to interact with certain receptors in the brain and modulate their activity.
Scientific Research Applications
Catalytic Applications
Research has demonstrated the synthesis and characterization of Mn(III)-Schiff base-dicyanamide complexes, which incorporate ligands derived from the condensation of 3-methoxy-2-hydroxybenzaldehyde, showcasing their utility as peroxidase mimics in catalytic processes. These complexes exhibit significant catalytic activity in the presence of hydrogen peroxide, underlining their potential in biomimetic catalysis and industrial applications (Bermejo et al., 2017).
Polymer Science
In the field of polymer science, the modification of poly(ethylene glycol) (PEG) through alkylation with methyl 4-hydroxybenzoate has been explored to prepare functionalized PEG-based materials. This research underscores the adaptability of PEG in creating biocompatible materials with potential applications in drug delivery and tissue engineering (Sedlák et al., 2008).
Corrosion Inhibition
Studies on 2-aminobenzene-1,3-dicarbonitriles derivatives have shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds, through their adsorption on metal surfaces, offer protection against corrosion, highlighting their significance in industrial maintenance and preservation of infrastructure (Verma et al., 2015).
Biological Activity
Research on benzonitriles has unveiled their role as tyrosinase inhibitors, a class of enzymes involved in melanin synthesis. Compounds like 4-methoxybenzonitrile have been identified to inhibit tyrosinase activity, suggesting potential applications in the treatment of hyperpigmentation disorders and the development of skin-lightening products (Nihei & Kubo, 2019).
properties
IUPAC Name |
4-(1-hydroxypropan-2-yl)-2-methoxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(7-13)9-3-4-10(6-12)11(5-9)14-2/h3-5,8,13H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUZLQMNZSHYKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=C(C=C1)C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1255207-24-9 | |
Record name | 4-(1-hydroxypropan-2-yl)-2-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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